sec-Butyldimethylnaphthalene

Description

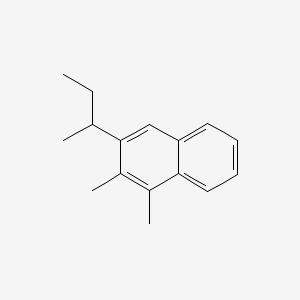

sec-Butyldimethylnaphthalene (CAS No. 85650-85-7) is a naphthalene derivative characterized by a sec-butyl group and two methyl substituents attached to the naphthalene ring system. This compound belongs to the alkylated naphthalene family, which is structurally related to simpler derivatives like 1-methylnaphthalene and 2-methylnaphthalene. Alkylated naphthalenes are commonly used in industrial applications, including solvents, lubricants, and intermediates in chemical synthesis.

Properties

CAS No. |

85650-85-7 |

|---|---|

Molecular Formula |

C16H20 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

3-butan-2-yl-1,2-dimethylnaphthalene |

InChI |

InChI=1S/C16H20/c1-5-11(2)16-10-14-8-6-7-9-15(14)12(3)13(16)4/h6-11H,5H2,1-4H3 |

InChI Key |

JBZFLSWSDAMZOY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC2=CC=CC=C2C(=C1C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of sec-Butyldimethylnaphthalene typically involves the alkylation of naphthalene with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction mixture is then quenched with water, and the product is extracted and purified by distillation or recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The electron-rich naphthalene core undergoes substitution reactions preferentially at the α-position due to steric and electronic effects3 .

Nitration

Reaction with HNO₃/H₂SO₄ introduces nitro groups:

Conditions :

-

HNO₃ (1.5 equiv), H₂SO₄ (cat.), 0–5°C

-

Product : Nitro-sec-butyldimethylnaphthalene (major at α-position)3.

Sulfonation

Concentrated H₂SO₄ adds sulfonic acid groups:

Conditions :

-

H₂SO₄ (fuming), 80°C, 4 hr

-

Regioselectivity : β-sulfonation dominates due to steric hindrance from sec-butyl3.

Oxidation Reactions

The sec-butyl side chain undergoes oxidation under acidic conditions:

Reagents :

-

KMnO₄/H₂SO₄ or CrO₃/HOAc

-

Product : Ketone or carboxylic acid derivatives.

Example :

Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) reduces aromatic rings:

Conditions :

Dehydrogenation

Thermal or catalytic dehydrogenation (e.g., Pt/Al₂O₃) regenerates aromaticity:

Conditions :

Cross-Coupling Reactions

Modern transition metal-catalyzed couplings enable functionalization:

Suzuki-Miyaura Coupling :

-

Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃

Conditions :

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Solvent | Toluene/H₂O (biphasic) |

| Yield | 60–75% |

Environmental Degradation

Under combustion or UV exposure, sec-butyldimethylnaphthalene forms toxic by-products:

-

Oxidation by OH radicals : Generates 1,4-naphthoquinone (1,4-NQ), a cytotoxic species .

-

Mechanism : H-abstraction followed by radical recombination .

Toxicity Data :

| By-Product | EC₅₀ (A549 cells) |

|---|---|

| 1,4-Naphthoquinone | 25 µM |

| 2-Hydroxynaphthoquinone | 1 mM |

Scientific Research Applications

Chemical Synthesis

One of the primary applications of sec-Butyldimethylnaphthalene is as an intermediate in organic synthesis. It serves as a precursor in the production of 2,6-dimethylnaphthalene, which is significant in the manufacture of dyes, fragrances, and polymers. The synthesis involves several steps:

- Acylation : Toluene is reacted with n-butene and carbon monoxide in the presence of a Lewis acid catalyst to form p-tolyl sec-butyl ketone.

- Hydrogenation : The carbonyl group of p-tolyl sec-butyl ketone is hydrogenated.

- Dehydrogenation and Cyclization : The hydrogenated product undergoes dehydrogenation and cyclization to yield 2,6-dimethylnaphthalene with high purity and yield .

Nanotechnology

This compound has also found applications in nanotechnology, particularly in the development of nanomaterials. The compound can be used to create nanoparticles that exhibit unique properties beneficial for biomedical applications. For instance, phenolic-enabled nanotechnology (PEN) utilizes compounds like this compound to engineer nanoparticles for drug delivery, bioimaging, and disease treatment .

Table 1: Applications of this compound in Nanotechnology

| Application | Description |

|---|---|

| Drug Delivery | Utilized in creating nanoparticles that enhance drug solubility and bioavailability. |

| Bioimaging | Employed in the synthesis of materials that improve imaging contrast in biological systems. |

| Disease Treatment | Used in formulating therapeutic agents that target specific diseases. |

Environmental Studies

In environmental science, this compound is studied for its toxicity and metabolic effects on ecosystems. Research indicates that methylnaphthalenes can cause necrosis in bronchiolar epithelial cells when exposed to certain concentrations . Understanding these effects is crucial for assessing environmental hazards and developing guidelines for exposure limits.

Case Study: Toxicity Assessment

A study investigated the cytotoxicity of methylnaphthalenes on various mouse strains. It was found that exposure led to dose-dependent injuries primarily affecting Clara cells in the lungs. The findings suggest significant implications for occupational safety and environmental health regarding exposure to naphthalene derivatives .

Mechanism of Action

The mechanism by which sec-Butyldimethylnaphthalene exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, leading to cell lysis. Its antioxidant properties are likely related to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Key Observations :

- The addition of a sec-butyl group and methyl groups increases molecular weight and likely reduces water solubility compared to monomethylated naphthalenes.

Toxicological Profiles

Acute and Systemic Toxicity

Limited toxicological data exist for this compound. Comparisons with structurally related compounds reveal trends:

| Endpoint | This compound | 1-Methylnaphthalene | 2-Methylnaphthalene | sec-Butylbenzene |

|---|---|---|---|---|

| Respiratory Effects | ND | Nasal lesions (rats) | Similar to 1-methyl | Irritation (mice) |

| Hepatic Effects | ND | Enzyme induction | Enzyme induction | Mild hepatotoxicity |

| Carcinogenicity | ND | Inadequate evidence | Inadequate evidence | Not classified |

Key Observations :

- Methylnaphthalenes exhibit systemic effects such as hepatic enzyme induction and respiratory tract irritation in rodents, but this compound’s effects remain unstudied .

- The ATSDR 2005 and 2024 profiles highlight data gaps for alkylated naphthalenes, emphasizing the need for metabolite-specific studies .

Environmental Behavior and Degradation

Persistence and Bioaccumulation

| Parameter | This compound | 1-Methylnaphthalene | 2-Methylnaphthalene |

|---|---|---|---|

| Half-life in Air | ND | 4–6 hours | 4–6 hours |

| Soil Adsorption | High (estimated) | Moderate | Moderate |

| Biodegradation | ND | Slow | Slow |

Key Observations :

- Increased alkylation likely enhances soil adsorption and persistence, similar to other lipophilic aromatic hydrocarbons.

- No biomonitoring data exist for this compound, unlike methylnaphthalenes, which are detectable in occupational settings .

Analytical Challenges

By contrast, methylnaphthalenes are quantified using GC-MS and HPLC, though metabolite identification remains challenging . Key gaps include:

- Lack of validated methods for isolating this compound from complex matrices.

- No biomarkers of exposure or effect specific to this compound .

Biological Activity

sec-Butyldimethylnaphthalene (sec-BDMN) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of sec-BDMN, focusing on its toxicity, antimicrobial properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its naphthalene backbone with a butyl group and two methyl groups attached. Its structure contributes to its hydrophobic nature, which influences its biological interactions.

Toxicity Studies

Research indicates that naphthalene derivatives, including sec-BDMN, exhibit cytotoxic effects primarily through metabolic activation. The metabolism of naphthalene compounds often leads to the formation of reactive intermediates that can cause cellular damage.

- Mechanisms of Toxicity : Studies have shown that naphthalene and its derivatives can cause necrosis in bronchiolar epithelial cells. The primary mechanism involves the oxidation of the aromatic nucleus, leading to the formation of epoxides, which are implicated in cytotoxicity .

- Animal Studies : In rodent models, exposure to methylnaphthalenes resulted in dose-dependent injuries to respiratory epithelial cells. For instance, significant bronchiolar injury was observed 24 hours post-exposure, with recovery noted by day seven .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of naphthalene derivatives suggest that sec-BDMN may possess significant antibacterial activity.

- In Vitro Studies : A study evaluating various synthesized naphthalene compounds demonstrated that certain derivatives exhibited notable antimicrobial effects against pathogens such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 375 µg/mL to 750 µg/mL .

- Mechanistic Insights : The antimicrobial activity is believed to be linked to the ability of these compounds to disrupt bacterial membranes or interfere with metabolic processes within microbial cells. The binding energies observed during molecular docking studies support the potential efficacy of these compounds against specific bacterial proteins .

Therapeutic Applications

Sec-BDMN and related naphthalene derivatives have been explored for their therapeutic potential in treating various conditions.

- Anti-inflammatory Effects : Certain studies have highlighted the ability of naphthalene derivatives to inhibit lipoxygenase activity, which is crucial in inflammatory processes. This suggests that sec-BDMN could be beneficial in conditions where inflammation plays a key role .

- Dermatological Applications : Naphthalene derivatives have also been investigated for their effectiveness in treating skin conditions such as psoriasis. These compounds may work by modulating inflammatory pathways or directly affecting skin cell proliferation .

Case Studies and Research Findings

Several case studies have provided insights into the biological effects of sec-BDMN:

Q & A

Q. What systematic methodologies are recommended for identifying relevant literature on sec-Butyldimethylnaphthalene and its analogs?

- Methodological Answer : A two-step literature screening process is advised:

Database Search : Use structured query strings (e.g., PubMed, TOXCENTER) with terms like "Naphthalenes/toxicology," "environmental monitoring," and "biomonitoring," combined with Boolean operators to capture studies on physicochemical properties, toxicokinetics, and environmental fate .

Title/Abstract Screening : Manually filter studies for relevance (e.g., inclusion criteria: in vivo/in vitro toxicity, exposure routes, mechanistic data). Exclude non-peer-reviewed sources unless validated by three independent experts .

Q. How can researchers minimize bias in experimental studies on this compound?

- Methodological Answer : Adopt risk-of-bias (RoB) assessment frameworks for animal/human studies. Key criteria include:

- Randomization : Ensure dose/exposure levels are adequately randomized.

- Blinding : Researchers and subjects should be blinded to study groups.

- Outcome Completeness : Avoid attrition or exclusion of data without justification .

- Scoring: Studies with ≤2 "yes" responses to RoB questions (Table C-6/C-7) should be flagged for low confidence .

Q. What are the best practices for characterizing physicochemical properties of this compound?

- Methodological Answer : Use standardized databases (e.g., NIST Chemistry WebBook) for validated data on vapor pressure, solubility, and partition coefficients. Cross-reference peer-reviewed studies using:

Advanced Research Questions

Q. How can conflicting toxicological data on this compound be resolved?

- Methodological Answer : Apply evidence integration frameworks (e.g., ATSDR’s 8-step process):

Identify Outcomes of Concern : Prioritize endpoints with dose-response consistency.

Assess RoB : Exclude studies rated "Very Low Confidence" due to unblinded designs or incomplete outcomes .

Translate Evidence : Use mechanistic data (e.g., metabolic activation via cytochrome P450) to reconcile interspecies differences .

Q. What methodologies are suitable for biomonitoring this compound in occupational populations?

- Methodological Answer :

- Sample Collection : Use paired air and urine samples to measure parent compounds and metabolites (e.g., hydroxylated derivatives).

- Analytical Techniques : LC-MS/MS for low-concentration detection (LOD ≤0.1 µg/L).

- Confounding Factors : Adjust for co-exposure to polycyclic aromatic hydrocarbons (PAHs) in industrial settings .

Q. How should mechanistic studies on this compound’s genotoxicity be designed?

- Methodological Answer :

- In Vitro Models : Use human cell lines (e.g., HepG2) with metabolic activation systems (S9 fraction) to simulate in vivo conditions.

- Endpoints : Combine micronucleus assays with Comet assays to assess chromosomal and DNA damage.

- Controls : Include positive controls (e.g., benzo[a]pyrene) and validate results against OECD guidelines .

Q. What strategies optimize environmental fate modeling for this compound?

- Methodological Answer :

- Partitioning Data : Use log Kow and Henry’s Law constants to predict soil/water distribution.

- Degradation Studies : Conduct photolysis/hydrolysis experiments under controlled pH/Temperature.

- Model Validation : Compare predictions with field monitoring data from industrial sites .

Data Presentation and Validation

Q. How should researchers report experimental data to ensure reproducibility?

- Guidelines :

- Detailed Protocols : Include equipment specifications (e.g., HPLC column type), reagent purity, and statistical methods (e.g., ANOVA with post-hoc tests).

- Raw Data : Provide supplemental files with instrument outputs (e.g., chromatograms, spectra) .

Q. What criteria determine the inclusion of non-peer-reviewed studies in hazard assessments?

- Criteria :

- Expert Validation : Require peer review by ≥3 independent toxicologists.

- Critical Relevance : Use only if addressing data gaps (e.g., rare exposure scenarios) .

Tables for Methodological Reference

Table 1. Risk-of-Bias Criteria for Animal Studies

| Bias Type | Key Question |

|---|---|

| Selection Bias | Was dose allocation randomized? |

| Performance Bias | Were researchers blinded to exposure groups? |

| Detection Bias | Were outcomes validated with calibrated tools? |

Table 2. Literature Screening Outcomes (2022 Data)

| Step | Number of Studies |

|---|---|

| Initial Records | 14,468 |

| Title/Abstract Screened | 720 |

| Full-Text Reviewed | 120 (estimated) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.